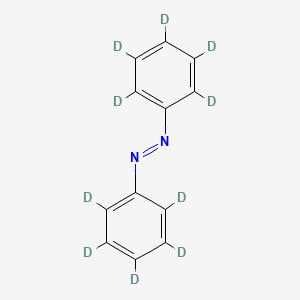

Azobenzene-D10

Cat. No. B3044145

Key on ui cas rn:

30504-49-5

M. Wt: 192.28 g/mol

InChI Key: DMLAVOWQYNRWNQ-LHNTUAQVSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08652352B2

Procedure details

The polymer precursors A9AB9 and DA9AB along with the surfactant AC10COONa were used, with the structure of each shown in FIG. 3. The azobenzene nanoparticles were synthesized using a mini-emulsion process. Similar processes have been described in documents 12 through 14. To prepare the instant nanoparticle, 15 mg of surfactant AC10COONa was dissolved in 10 ml of water. 20 mol % of A9AB9 and 80 mol % of DA9AB were mixed with 2 w % 2,2′-azoisobutyronitrile (AIBN) in 2 g of chloroform. The solution was added drop by drop to the surfactant solution and stirred for 1 hour. The mixture was then sonicated in an ice bath for 2 minutes at 90% amplitude using an Ultrasonic Processor (ACE Glass, Inc) with a probe (Model LV261). The resulting mini-emulsion was stirred at room temperature with N2 bubbled into it for 15 min to remove oxygen. With continuous stirring and bubbling of N2, the emulsion was then heated in an oil bath at 64° C. for 6 hours to remove chloroform and promote polymerization. A nanocolloid suspension comprising the desired nanoparticles was obtained.

Name

A9AB9

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

A9AB9

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

2,2′-azoisobutyronitrile

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

CCCCCCCCCO[C:11]1[CH:16]=[CH:15][C:14]([N:17]=[N:18][C:19]2[CH:24]=[CH:23][C:22](OCCCCCCCCCOC(C=C)=O)=[CH:21][CH:20]=2)=[CH:13][CH:12]=1.N#N>O.C(Cl)(Cl)Cl>[N:17]([C:14]1[CH:13]=[CH:12][CH:11]=[CH:16][CH:15]=1)=[N:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1

|

Inputs

Step One

|

Name

|

A9AB9

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCOC(=O)C=C

|

Step Two

|

Name

|

A9AB9

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCOC(=O)C=C

|

[Compound]

|

Name

|

2,2′-azoisobutyronitrile

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

Step Four

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

64 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To prepare the instant nanoparticle, 15 mg of surfactant AC10COONa

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The solution was added drop by drop to the surfactant solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was then sonicated in an ice bath for 2 minutes at 90%

|

|

Duration

|

2 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

bubbled into it for 15 min

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove oxygen

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

With continuous stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

bubbling of N2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove chloroform

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

polymerization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08652352B2

Procedure details

The polymer precursors A9AB9 and DA9AB along with the surfactant AC10COONa were used, with the structure of each shown in FIG. 3. The azobenzene nanoparticles were synthesized using a mini-emulsion process. Similar processes have been described in documents 12 through 14. To prepare the instant nanoparticle, 15 mg of surfactant AC10COONa was dissolved in 10 ml of water. 20 mol % of A9AB9 and 80 mol % of DA9AB were mixed with 2 w % 2,2′-azoisobutyronitrile (AIBN) in 2 g of chloroform. The solution was added drop by drop to the surfactant solution and stirred for 1 hour. The mixture was then sonicated in an ice bath for 2 minutes at 90% amplitude using an Ultrasonic Processor (ACE Glass, Inc) with a probe (Model LV261). The resulting mini-emulsion was stirred at room temperature with N2 bubbled into it for 15 min to remove oxygen. With continuous stirring and bubbling of N2, the emulsion was then heated in an oil bath at 64° C. for 6 hours to remove chloroform and promote polymerization. A nanocolloid suspension comprising the desired nanoparticles was obtained.

Name

A9AB9

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

A9AB9

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

2,2′-azoisobutyronitrile

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

CCCCCCCCCO[C:11]1[CH:16]=[CH:15][C:14]([N:17]=[N:18][C:19]2[CH:24]=[CH:23][C:22](OCCCCCCCCCOC(C=C)=O)=[CH:21][CH:20]=2)=[CH:13][CH:12]=1.N#N>O.C(Cl)(Cl)Cl>[N:17]([C:14]1[CH:13]=[CH:12][CH:11]=[CH:16][CH:15]=1)=[N:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1

|

Inputs

Step One

|

Name

|

A9AB9

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCOC(=O)C=C

|

Step Two

|

Name

|

A9AB9

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCOC(=O)C=C

|

[Compound]

|

Name

|

2,2′-azoisobutyronitrile

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

Step Four

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

64 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To prepare the instant nanoparticle, 15 mg of surfactant AC10COONa

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The solution was added drop by drop to the surfactant solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was then sonicated in an ice bath for 2 minutes at 90%

|

|

Duration

|

2 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

bubbled into it for 15 min

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove oxygen

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

With continuous stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

bubbling of N2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove chloroform

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

polymerization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08652352B2

Procedure details

The polymer precursors A9AB9 and DA9AB along with the surfactant AC10COONa were used, with the structure of each shown in FIG. 3. The azobenzene nanoparticles were synthesized using a mini-emulsion process. Similar processes have been described in documents 12 through 14. To prepare the instant nanoparticle, 15 mg of surfactant AC10COONa was dissolved in 10 ml of water. 20 mol % of A9AB9 and 80 mol % of DA9AB were mixed with 2 w % 2,2′-azoisobutyronitrile (AIBN) in 2 g of chloroform. The solution was added drop by drop to the surfactant solution and stirred for 1 hour. The mixture was then sonicated in an ice bath for 2 minutes at 90% amplitude using an Ultrasonic Processor (ACE Glass, Inc) with a probe (Model LV261). The resulting mini-emulsion was stirred at room temperature with N2 bubbled into it for 15 min to remove oxygen. With continuous stirring and bubbling of N2, the emulsion was then heated in an oil bath at 64° C. for 6 hours to remove chloroform and promote polymerization. A nanocolloid suspension comprising the desired nanoparticles was obtained.

Name

A9AB9

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

A9AB9

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

2,2′-azoisobutyronitrile

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

CCCCCCCCCO[C:11]1[CH:16]=[CH:15][C:14]([N:17]=[N:18][C:19]2[CH:24]=[CH:23][C:22](OCCCCCCCCCOC(C=C)=O)=[CH:21][CH:20]=2)=[CH:13][CH:12]=1.N#N>O.C(Cl)(Cl)Cl>[N:17]([C:14]1[CH:13]=[CH:12][CH:11]=[CH:16][CH:15]=1)=[N:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1

|

Inputs

Step One

|

Name

|

A9AB9

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCOC(=O)C=C

|

Step Two

|

Name

|

A9AB9

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCOC(=O)C=C

|

[Compound]

|

Name

|

2,2′-azoisobutyronitrile

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

Step Four

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

64 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To prepare the instant nanoparticle, 15 mg of surfactant AC10COONa

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The solution was added drop by drop to the surfactant solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was then sonicated in an ice bath for 2 minutes at 90%

|

|

Duration

|

2 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

bubbled into it for 15 min

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove oxygen

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

With continuous stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

bubbling of N2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove chloroform

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

polymerization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |